7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine
Overview
Description
7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with a trifluoromethyl group at the 7-position and amino groups at the 2 and 4 positions
Mechanism of Action
Target of Action
The primary targets of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine are tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it inhibits dihydrofolate reductase (DHFR) with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting DHFR, it impacts the folic acid pathway , leading to a reduction in the synthesis of pyrimidine and purine . This, in turn, halts the synthesis of RNA and DNA . The compound also affects pathways involving its other targets, such as tyrosine kinase, ABL kinase, and phosphatidylinositol-3 kinase .
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and proliferation. By reducing the synthesis of RNA and DNA, the compound causes cancer cells to die . This makes it a potential candidate for anticancer therapy .
Biochemical Analysis
Biochemical Properties
It is known that pyrido[3,2-d]pyrimidines have been studied for their interactions with various enzymes and proteins . For instance, they have been found to inhibit tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors
Cellular Effects
Related pyrido[3,2-d]pyrimidines have shown to suppress the proliferation of human cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrido[3,2-d]pyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with a trifluoromethyl-substituted pyridine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the amino positions .
Scientific Research Applications
7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione
- 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine
- 2-Thio-containing pyrimidines
Uniqueness
Compared to similar compounds, 7-(Trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-(trifluoromethyl)pyrido[3,2-d]pyrimidine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5/c9-8(10,11)3-1-4-5(14-2-3)6(12)16-7(13)15-4/h1-2H,(H4,12,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYUBXYDORSZTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(N=C2N)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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